molecular formula C17H22N2O5S B12741504 N-((Butylamino)carbonyl)-4,5,7-trimethyl-2-oxo-2H-1-benzopyran-8-sulfonamide CAS No. 85302-28-9

N-((Butylamino)carbonyl)-4,5,7-trimethyl-2-oxo-2H-1-benzopyran-8-sulfonamide

Cat. No.: B12741504
CAS No.: 85302-28-9
M. Wt: 366.4 g/mol
InChI Key: DKBTUMCACVBKHI-UHFFFAOYSA-N
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Description

N-((Butylamino)carbonyl)-4,5,7-trimethyl-2-oxo-2H-1-benzopyran-8-sulfonamide is a complex organic compound with a unique structure that includes a benzopyran ring, sulfonamide group, and butylamino carbonyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((Butylamino)carbonyl)-4,5,7-trimethyl-2-oxo-2H-1-benzopyran-8-sulfonamide typically involves multiple steps. One common method includes the condensation of 4,5,7-trimethyl-2-oxo-2H-1-benzopyran-8-sulfonyl chloride with butylamine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Mechanism of Action

The mechanism of action of N-((Butylamino)carbonyl)-4,5,7-trimethyl-2-oxo-2H-1-benzopyran-8-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-((Butylamino)carbonyl)-4,5,7-trimethyl-2-oxo-2H-1-benzopyran-8-sulfonamide is unique due to its combination of a benzopyran ring, sulfonamide group, and butylamino carbonyl moiety. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds .

Properties

CAS No.

85302-28-9

Molecular Formula

C17H22N2O5S

Molecular Weight

366.4 g/mol

IUPAC Name

1-butyl-3-(4,5,7-trimethyl-2-oxochromen-8-yl)sulfonylurea

InChI

InChI=1S/C17H22N2O5S/c1-5-6-7-18-17(21)19-25(22,23)16-12(4)8-10(2)14-11(3)9-13(20)24-15(14)16/h8-9H,5-7H2,1-4H3,(H2,18,19,21)

InChI Key

DKBTUMCACVBKHI-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)NS(=O)(=O)C1=C(C=C(C2=C1OC(=O)C=C2C)C)C

Origin of Product

United States

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